SARS-CoV-2 Helicase Co-crystal Structure Validation
4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile is unequivocally identified as a fragment that binds SARS-CoV-2 NSP13 helicase, with its atomic coordinates deposited in PDB entry 5rme (fragment code RYM) [1]. The binding mode was experimentally resolved via X-ray crystallography at 2 Å resolution [2]. In contrast, the closest structural analog, 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS 112809-54-8), lacks any reported co-crystal structure with this target, precluding direct structural comparison of binding poses.
| Evidence Dimension | Experimental co-crystal structure availability with SARS-CoV-2 NSP13 helicase |
|---|---|
| Target Compound Data | Yes; deposited in PDB entry 5rme (fragment RYM) |
| Comparator Or Baseline | 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS 112809-54-8): No co-crystal structure reported |
| Quantified Difference | Qualitative difference: validated vs. unvalidated binding |
| Conditions | SARS-CoV-2 NSP13 helicase fragment screening; X-ray crystallography |
Why This Matters
For laboratories conducting SARS-CoV-2 helicase fragment-based drug discovery, this compound provides a structurally validated starting point with known binding coordinates, whereas the imidazole analog offers no such experimental anchoring.
- [1] Newman JA, et al. PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 helicase in complex with Z26333434. PDB Entry 5rme (2020). View Source
- [2] PMC Article PMC12128885. Myricetin-bound crystal structure of the SARS-CoV-2 helicase NSP13 facilitates the discovery of novel natural inhibitors. Table 3. Molecules. View Source
